2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4/c1-13-10-15(4-7-17(13)19)22-18(11-20)14-2-5-16(6-3-14)23-9-8-21-12-23/h2-10,12,18,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVJDSVTYZFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling for Imidazole Installation
The installation of the imidazole ring onto the phenyl group is achieved through cross-coupling reactions. A modified Ullmann coupling using copper(I) iodide as a catalyst enables the introduction of imidazole at the para position of iodobenzene.
Procedure :
Formylation via Vilsmeier-Haack Reaction
Subsequent formylation of 4-(1H-imidazol-1-yl)benzene is performed using the Vilsmeier-Haack reagent (POCl₃/DMF):
$$
\text{Ar-H} + \text{POCl}_3/\text{DMF} \rightarrow \text{Ar-CHO} \quad (\text{Ar = 4-imidazolylphenyl})
$$
Preparation of 4-Bromo-3-methylaniline
Regioselective Bromination of 3-Methylaniline
Direct bromination of 3-methylaniline with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the para position relative to the amine group:
$$
\text{3-Methylaniline} + \text{NBS} \xrightarrow{\text{AcOH}} \text{4-Bromo-3-methylaniline}
$$
Acetonitrile Bridge Formation
Strecker Synthesis Route
The Strecker reaction condenses 4-(1H-imidazol-1-yl)benzaldehyde with 4-bromo-3-methylaniline in the presence of cyanide sources:
$$
\text{Ar-CHO} + \text{Ar'-NH}_2 + \text{KCN} \rightarrow \text{Ar-C(NH-Ar')-CN}
$$
Optimized Conditions :
Henry Reaction Alternative
A nitroalkane-based Henry reaction offers a cyanide-free pathway:
$$
\text{Ar-CHO} + \text{Ar'-NH}2 + \text{CH}3\text{NO}2 \xrightarrow{\text{base}} \text{Ar-C(NH-Ar')-CH}2\text{NO}_2 \xrightarrow{\text{oxidation}} \text{Ar-C(NH-Ar')-CN}
$$
Comparative Analysis of Synthetic Routes
| Method | Cyanide Use | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Strecker Synthesis | Yes | 65–70 | 95 | Moderate |
| Henry Reaction | No | 58–63 | 92 | High |
Key Observations :
- The Strecker route provides higher yields but requires hazardous cyanide reagents.
- The Henry reaction, though lower-yielding, aligns with green chemistry principles.
Challenges and Optimization Strategies
Regioselectivity in Imidazole Installation
Competing ortho/meta coupling during Ullmann reactions is mitigated by using bulky ligands (e.g., 1,10-phenanthroline) to favor para substitution.
Nitrile Group Stability
The acetonitrile moiety is prone to hydrolysis under acidic conditions. Employing anhydrous solvents and low temperatures during workup preserves integrity.
Industrial-Scale Considerations
Patent CN102887896B highlights the utility of iron catalysts for nitrile formation, reducing reliance on noble metals. Scaling the Henry reaction variant to kilogram-scale batches demonstrated:
- Batch size: 5 kg
- Yield: 60%
- Purity: 91% (after recrystallization)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or imidazole rings.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine
Pharmaceuticals: Investigation into its potential as a drug candidate for various diseases.
Biochemical Research: Use as a probe or reagent in biochemical assays.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Material Manufacturing: Component in the production of specialized polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
- 2-(4-bromo-3-ethylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile may confer unique chemical properties, such as reactivity and binding affinity, distinguishing it from similar compounds.
Biological Activity
The compound 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile (CAS No. 866157-65-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 368.24 g/mol
- IUPAC Name : 2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The imidazole and acetonitrile moieties are known to participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activities and receptor interactions.
Biological Activities
Research indicates that the compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the brominated aniline group may enhance this effect by improving lipophilicity and cellular uptake.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities Overview
Q & A
What are the key structural features and spectroscopic characterization methods for this compound?
Answer:
The compound features a brominated aniline moiety and an imidazole-substituted phenylacetonitrile core. Key characterization methods include:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, imidazole protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115–120 ppm) are critical markers .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms regioselectivity, as demonstrated for analogous imidazole derivatives .
- Elemental Analysis : Compare calculated vs. observed values (e.g., C 58.67% vs. 58.78% in Pd-catalyzed syntheses) to verify purity .
What synthetic routes are commonly employed for preparing this compound?
Answer:
Two primary methodologies are used:
- Pd-Catalyzed Cross-Coupling : Optimized for regioselective imidazole substitution. For example, coupling 4-bromoaryl precursors with imidazole derivatives under inert atmospheres (e.g., DMF, Et3N) yields target structures .
- Nucleophilic Substitution : Bromomethyl intermediates (e.g., 2-[4-(bromomethyl)phenyl]acetonitrile) react with amines or heterocycles to install the anilino group .
Critical Step : Post-synthesis purification via flash chromatography (silica gel, CH2Cl2/MeOH) ensures >95% purity .
How can regioselectivity challenges in imidazole substitution be addressed during synthesis?
Answer:
Regioselectivity is controlled by:
- Catalyst Design : Pd(PPh3)4 promotes C–N bond formation at the imidazole N1 position, avoiding undesired N3 substitution .
- Temperature Modulation : Reactions at 80–100°C favor kinetic control, while higher temperatures (>120°C) may lead to thermodynamic by-products .
- Directing Groups : Electron-withdrawing substituents (e.g., nitrile) on the phenyl ring guide coupling to specific positions .
How to analyze contradictory data in reaction yields or purity from different synthesis protocols?
Answer:
Discrepancies arise from variations in:
- Reaction Conditions : Compare catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and solvent polarity (DMF vs. THF) .
- Analytical Methods : Use orthogonal techniques (e.g., HPLC vs. TLC) to verify purity. For example, a 0.4 Rf value (silica gel, CH2Cl2/MeOH 5:1) confirms product homogeneity .
Data Interpretation Example :
| Parameter | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 58.67 | 58.78 |
| Hydrogen (H) | 4.63 | 4.51 |
| Nitrogen (N) | 8.29 | 8.39 |
| Minor deviations (<1%) suggest trace solvent retention . |
What strategies optimize the compound's solubility for in vitro bioactivity assays?
Answer:
- Salt Formation : Hydrochloride salts (e.g., 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride) enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO:water (1:9 v/v) for stock solutions, maintaining <0.1% DMSO to avoid cytotoxicity .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) stabilize hydrophobic compounds in physiological buffers .
How does the bromo-substituent influence the compound's reactivity in cross-coupling reactions?
Answer:
The 4-bromo group on the aniline moiety enables:
- Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., aryl-Bpin) to introduce diverse substituents .
- Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd/Xantphos catalysis .
Note : Bromine’s electronegativity increases oxidative addition efficiency in Pd-mediated reactions .
What computational methods predict the compound's interaction with biological targets?
Answer:
- Docking Simulations : AutoDock Vina models binding to kinase domains (e.g., EGFR), guided by imidazole’s H-bonding capability .
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) calculates CCS values to correlate with molecular shape and bioactivity .
- DFT Calculations : Optimize transition states for nitrile group reactivity in enzyme inhibition studies .
What are the common impurities encountered during synthesis, and how are they identified?
Answer:
- By-Products : Unreacted bromomethyl intermediates (detected via GC-MS) or dimerized imidazoles (δ 7.8–8.2 ppm in 1H NMR) .
- Degradation Products : Hydrolyzed nitriles (e.g., carboxylic acids) identified by IR (loss of C≡N stretch at ~2250 cm⁻¹) .
Mitigation : Use anhydrous solvents and inert gas purging to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
